molecular formula C9H13ClN4O2 B2985959 (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride CAS No. 1233860-07-5

(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Cat. No. B2985959
CAS RN: 1233860-07-5
M. Wt: 244.68
InChI Key: RNPXMCOLNKQQPZ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, also known as (S)-NPA, is a potent and selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in both in vitro and in vivo models, and has shown promising results in the treatment of various neurological disorders.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Mechanism of Three-Component Condensation

    A study explored the three-component reaction involving primary amines and diethyl phosphite, which leads to aminomethylenebisphosphonic acids. This reaction is significant for preparing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. The study utilized p-nitroaniline to investigate the reaction mechanism and identified intermediates, both non-phosphorus and phosphorus-containing, to suggest the overall process mechanism (Dabrowska et al., 2009).

  • Synthesis of Potential Anticancer Agents

    Research on the hydrolysis and catalytic hydrogenation of specific nitropyridines led to the creation of various compounds, some of which showed promising effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).

  • X-Ray, Conformation, and Electronic Structures

    A study focusing on the structure of 1-nitropyrrolidine, a related compound, revealed insights into the non-planar geometry and sp3 hybridization of the amine nitrogen atom, which is crucial for understanding the conformation and reactivity of similar compounds (Gajda et al., 2016).

Medicinal Chemistry and Pharmacology

  • Enantioselective Synthesis in Drug Development

    A study described the use of optically active tagging reagents for resolving enantiomers of amines and alcohols, which is critical in drug development for ensuring the efficacy and safety of chiral drugs (Toyo’oka et al., 1994).

  • Synthesis of Antiprotozoal Agents

    Nitropyridines have been used to create a variety of compounds with significant antiprotozoal activity. This research highlights the potential of these compounds in developing new treatments for protozoal infections (Fetisov et al., 2021).

Material Science

  • Catalysis and Heterocyclic Compounds: A study on the osmium-catalyzed oxidative cyclization of amino alcohol initiators, which is an effective method for constructing pyrrolidines, used a novel reoxidant. This research is relevant in the synthesis of complex organic compounds (Donohoe et al., 2010).

properties

IUPAC Name

(3S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9;/h1-2,4,7H,3,5-6,10H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPXMCOLNKQQPZ-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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